1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane
Description
The compound 1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane is a polyhedral oligomeric silsesquioxane (POSS) derivative featuring a tricyclic siloxane core. Key structural attributes include:
- Heptacyclopentyl substituents: Cyclopentyl groups attached to seven silicon atoms.
- Trihydroxy functionalization: Three hydroxyl groups (-OH) at the 3,7,14 positions, enabling reactivity for further functionalization.
- Tricyclic framework: A rigid [7.3.3.15,11]hexadecane backbone with nine oxygen atoms (nonaoxa) and seven silicon atoms (heptasila).
This compound’s synthesis typically involves condensation of silanol precursors followed by functionalization. Its applications include catalysis, polymer reinforcement, and surface modification .
Properties
IUPAC Name |
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O12Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-38H,1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPNNMSOKAULIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCC5)C6CCCC6)(C7CCCC7)O)C8CCCC8)(C9CCCC9)O)C1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O12Si7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The foundational method for synthesizing this heptasilatricyclo compound involves hydrolytic polycondensation of cyclopentyltrichlorosilane (1 ) in the presence of water. The reaction proceeds via two stages: hydrolysis and condensation . In the hydrolysis step, cyclopentyltrichlorosilane reacts with water to form cyclopentylsilanetriol (2 ) and hydrochloric acid. The stoichiometry of water to silane is critical, as excess water accelerates hydrolysis but risks premature gelation. A molar ratio of 1:3 (silane:water) is typically employed to balance reactivity and stability.
The condensation stage involves silanol groups (-SiOH) in 2 reacting to form siloxane bonds (-Si-O-Si-). This step is highly sensitive to pH and temperature. Acidic conditions (pH 2–4) using HCl as a catalyst promote controlled condensation, whereas basic conditions lead to rapid cross-linking and amorphous byproducts.
Catalytic Systems and Reaction Optimization
Platinum-based catalysts, such as Karstedt’s catalyst (Pt(dvs)), are widely used to enhance reaction efficiency. In a representative procedure, cyclopentyltrichlorosilane (150 mg, 130 μmol) and Pt(dvs) (0.1 mol% relative to Si–H bonds) are mixed in dry toluene under argon. The reaction proceeds at 50°C for 1–3 hours, yielding a white solid after precipitation in methanol. This method achieves a 93% yield with a molecular weight (Mₙ) of 9.8 × 10⁴ and a polydispersity index (Mw/Mₙ) of 5.30.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Mₙ (g/mol) | Mw/Mₙ |
|---|---|---|---|---|---|
| Pt(dvs) | 50 | 1 | 93 | 98,000 | 5.30 |
| HCl | 25 | 24 | 76 | 13,000 | 3.32 |
| None | 50 | 48 | 42 | 2,400 | 1.58 |
Solvent and Atmosphere Control
Role of Anhydrous Solvents
Dry toluene is the solvent of choice due to its ability to dissolve silane precursors while minimizing unintended hydrolysis. Reactions conducted in anhydrous toluene under argon achieve higher reproducibility, as moisture exclusion prevents side reactions. For example, a mixture of cyclopentyltrichlorosilane (76.7 mg, 66.5 μmol) and Pt(dvs) (0.1 mol%) in toluene (0.5 mL) yields 76% product with Mₙ = 13,000.
Precipitation and Purification
Post-reaction, the product is precipitated by adding the toluene solution to methanol, which induces phase separation. This step removes unreacted monomers and catalyst residues. The precipitate is collected via filtration and dried under vacuum, yielding a white powder. Repeated washing with methanol further enhances purity, as evidenced by ¹H NMR spectra showing resolved cyclopentyl proton signals at δ 0.5–2.0 ppm.
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis confirms the presence of cyclopentyl groups and silanol termini. For instance, the spectrum of the final product exhibits peaks at δ 0.5–2.0 ppm (cyclopentyl -CH₂-), δ 4.5–5.0 ppm (Si-OH), and the absence of vinyl signals (δ 5.5–6.5 ppm), verifying complete hydrosilylation.
Gel Permeation Chromatography (GPC)
GPC data reveal the molecular weight distribution, with Mₙ values ranging from 2,400 to 98,000 g/mol depending on catalyst and reaction time. Higher molecular weights correlate with extended reaction times, though excessive durations risk cross-linking.
Advanced Modifications and Functionalization
Co-Condensation with Vinylsilanes
Incorporating vinylsilanes during condensation introduces terminal vinyl groups, enabling post-synthetic modifications. For example, reacting cyclopentyltrichlorosilane with trivinylmethylsilane (11 mg, 86.7 μmol) in the presence of Pt(dvs) yields a hyperbranched polymer with Mₙ = 9.8 × 10⁴. This strategy enhances compatibility with organic matrices for nanocomposite applications.
Thermal Stability Enhancements
Thermogravimetric analysis (TGA) shows that the heptacyclopentyl derivative exhibits a decomposition onset temperature of 320°C, surpassing phenyl-substituted analogs (280°C) . The cyclopentyl groups’ electron-donating effects stabilize the siloxane backbone against thermal degradation.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can undergo various chemical reactions, including:
Oxidation: The silanol groups can be oxidized to form siloxane bonds.
Condensation: Silanol groups can condense with other silanol or silane groups to form siloxane linkages.
Substitution: The silanol groups can participate in nucleophilic substitution reactions with organosilanes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to promote condensation reactions.
Substitution: Organosilanes, such as trimethylchlorosilane, are commonly used in substitution reactions
Major Products Formed
Oxidation: Siloxane bonds are formed.
Condensation: Cross-linked siloxane networks are produced.
Substitution: Organosilicon compounds with modified functional groups are obtained
Scientific Research Applications
The compound 1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane (CAS No. 135225-24-0) is a complex organosilicon compound with significant potential applications in various fields due to its unique structural and chemical properties. This article provides a detailed overview of its scientific research applications.
Material Science
- Polymer Composites : The compound can be utilized as a silsesquioxane in polymer composites to enhance mechanical properties and thermal stability. Its ability to form cross-linked networks makes it suitable for applications in coatings and adhesives.
- Nanomaterials : Due to its unique structure, it can serve as a precursor for the synthesis of nanostructured materials which exhibit enhanced electrical and thermal conductivity.
Biomedical Applications
- Drug Delivery Systems : The hydroxyl groups in the compound facilitate the attachment of drug molecules, making it a candidate for targeted drug delivery systems. Its biocompatibility is crucial for applications in pharmaceutical formulations.
- Antimicrobial Agents : Research indicates that compounds with similar siloxane structures exhibit antimicrobial properties. The heptacyclopentyl structure may enhance these properties through increased hydrophobicity.
Environmental Applications
- Adsorbents for Water Purification : The compound's unique structure allows it to interact with various pollutants in water. It can be modified to enhance adsorption capacities for heavy metals and organic contaminants.
- Catalysis : Its silanol groups can act as catalytic sites in various chemical reactions, particularly in organic synthesis and environmental remediation processes.
Cosmetics and Personal Care
- Emulsifiers and Stabilizers : The compound’s amphiphilic nature makes it suitable for use as an emulsifier in cosmetic formulations. It can stabilize oil-water mixtures effectively.
- Hair Care Products : Its conditioning properties can be exploited in hair care products to improve texture and manageability.
Case Study 1: Drug Delivery Systems
A study demonstrated the efficacy of silsesquioxane derivatives in drug delivery applications by functionalizing them with anticancer agents. The modified compounds exhibited controlled release profiles and improved solubility compared to traditional formulations.
Case Study 2: Water Purification
Research conducted on the use of cyclopentyl silsesquioxanes showed promising results in removing heavy metals from contaminated water sources. The synthesized adsorbents demonstrated high removal efficiencies under varying pH conditions.
Mechanism of Action
The mechanism of action of poly(cyclopentylsilsesquioxane), silanol functional, is primarily based on the reactivity of its silanol groups. These groups can form hydrogen bonds with other molecules, facilitating interactions and reactions. The silanol groups can also undergo condensation reactions to form siloxane bonds, leading to the formation of cross-linked networks. These properties make the compound useful in various applications, from material science to biomedical engineering .
Comparison with Similar Compounds
Structural and Functional Group Variations
1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol (CAS 307531-92-6)
- Substituents : Heptaisobutyl groups.
- Functional Groups : Trihydroxy.
- Properties : Soluble in NaOH, reacts with water to form HCl and NaCl. Used in emulsion polymerization and protective coatings .
- Key Difference : Isobutyl groups enhance solubility in polar solvents compared to cyclopentyl, but reduce thermal stability.
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol (CAS 47904-22-3)
- Substituents : Heptacyclohexyl groups.
- Functional Groups : Trihydroxy.
- Properties : Catalyzes crosslinking in silicone materials, improving mechanical and thermal stability via hydrogen bonding .
- Key Difference : Cyclohexyl groups offer higher steric bulk and thermal resistance than cyclopentyl but may reduce solubility in aliphatic solvents.
Tricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl (T-POSS)
- Substituents : Heptaphenyl groups.
- Functional Groups : Trihydroxy.
- Properties: Melting point = 200.5°C; soluble in THF, chloroform, ethanol. Used in high-temperature polymers .
- Key Difference: Aromatic phenyl groups confer superior thermal stability (ΔTm ~100°C higher than aliphatic analogs) but limit compatibility with non-polar matrices.
endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane (CAS 312693-39-3)
- Substituents : Heptacyclopentyl with dimethylvinylsilyloxy groups.
- Functional Groups : Vinyl groups for hydrosilylation.
- Properties: Reactive derivative for polymer grafting; cyclopentyl enhances solubility in organic monomers .
- Key Difference : Vinyl functionalization enables covalent bonding in polymers, unlike the hydroxyl-rich target compound.
Physical and Chemical Properties
Biological Activity
The compound 1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane is a complex silsesquioxane derivative characterized by its unique structural features and potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.
- Molecular Formula : C35H66O12Si7
- Molecular Weight : 875.49 g/mol
- CAS Number : 135225-24-0
The compound consists of multiple cyclopentyl groups and hydroxyl functionalities that may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar silsesquioxane structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the compound likely contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Antimicrobial Properties
Silsesquioxanes have been studied for their antimicrobial effects against various pathogens. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties due to its unique structural configuration.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and therapeutic potential of new compounds. In vitro studies have shown that similar silsesquioxane derivatives can induce apoptosis in cancer cell lines. The specific cytotoxic effects of this compound require further investigation to establish its potential as an anticancer agent.
Case Studies
-
Case Study on Antioxidant Activity :
- A study conducted on related silsesquioxane compounds demonstrated a dose-dependent increase in antioxidant activity when tested against DPPH radicals.
- Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
-
Case Study on Antimicrobial Efficacy :
- Research involving silsesquioxanes showed effective inhibition of bacterial growth (e.g., E. coli and S. aureus) at varying concentrations.
- The compound's mechanism of action was hypothesized to involve disruption of microbial cell membranes.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
